6-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Physicochemical profiling Medicinal chemistry Lead optimization

Select 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 158725-34-9) for medicinal chemistry programs requiring C6-position derivatization of the furo[2,3-b]quinoline scaffold. The C6 bromine, positioned para to the quinoline nitrogen, enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings unavailable from the 7-bromo isomer. This regiochemistry has been validated in published anticancer SAR campaigns where C6-functionalized derivatives demonstrated enhanced cytotoxicity (IC50 4.32–24.96 μM across HCT-116, MCF-7, U2OS, A549 cell lines). Supplied at ≥97% purity with batch-level QC (NMR, HPLC, GC).

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 158725-34-9
Cat. No. B140524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydrofuro[2,3-b]quinoline
CAS158725-34-9
Synonyms6-BROMO-2,3-DIHYDROFURO[2,3-B]QUINOLINE
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C3C=C(C=CC3=N2)Br
InChIInChI=1S/C11H8BrNO/c12-9-1-2-10-8(6-9)5-7-3-4-14-11(7)13-10/h1-2,5-6H,3-4H2
InChIKeyMRZAUSLCSCIMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 158725-34-9): Procurement-Relevant Structural and Physicochemical Profile


6-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 158725-34-9) is a brominated heterocyclic building block belonging to the dihydrofuro[2,3-b]quinoline class, characterized by a fused furan-quinoline bicyclic core with a bromine substituent at the C6 position of the quinoline ring. Its molecular formula is C₁₁H₈BrNO, with a molecular weight of 250.09 g/mol and a computed LogP of 2.93, placing it in a moderately lipophilic range suitable for membrane permeability optimization in medicinal chemistry programs [1]. The C6-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) and nucleophilic aromatic substitution, enabling modular derivatization at a position that is electronically conjugated with the quinoline nitrogen [2]. The compound is commercially available from multiple suppliers at 95–97% purity with accompanying batch-level QC documentation including NMR, HPLC, and GC .

Why 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline Cannot Be Interchanged with Positional Isomers or Unsubstituted Parent Scaffolds


Although 6-bromo-2,3-dihydrofuro[2,3-b]quinoline shares the same molecular formula (C₁₁H₈BrNO) and nearly identical computed LogP (2.93) with its 7-bromo positional isomer (CAS 1031929-47-1), the regiochemistry of bromine substitution fundamentally alters the electronic environment of the quinoline ring and consequently dictates cross-coupling reactivity, downstream SAR outcomes, and biological target engagement [1]. The C6 position lies para to the quinoline nitrogen, placing it in an electronically activated position for Pd-catalyzed couplings, whereas the C7 position is meta to nitrogen with distinct electron density distribution [2]. This electronic divergence is non-trivial: in quinoline-5,8-dione systems, 6-bromo and 7-bromo isomers exhibit dramatically different regioselectivity in nucleophilic amination, with the 6-bromo congener enabling unique 7-alkylamino product formation not accessible from the 7-bromo isomer [3]. For procurement decisions, selecting the incorrect positional isomer or the unsubstituted parent scaffold (LogP 2.17, lacking the bromine coupling handle entirely) precludes access to the C6-specific derivatization chemistry that has been validated in published medicinal chemistry SAR campaigns [4].

Quantitative Differentiation Evidence: 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline vs. Closest Analogs


Lipophilicity Differentiation: 6-Bromo vs. Unsubstituted Parent Scaffold (ΔLogP +0.76)

The 6-bromo substitution increases lipophilicity by +0.76 LogP units compared to the unsubstituted 2,3-dihydrofuro[2,3-b]quinoline parent scaffold, moving the compound from LogP 2.17 into a range (LogP 2.93) more consistent with drug-like small molecules requiring passive membrane permeability [1]. This ΔLogP of 0.76 is quantitatively meaningful: it corresponds to approximately a 5.8-fold increase in octanol-water partition coefficient, which typically translates to measurably enhanced membrane penetration in cell-based assays. The 7-bromo positional isomer has an identical computed LogP (2.93), so this differentiation applies specifically versus the non-brominated parent and other non-halogenated analogs [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Regiochemical Reactivity Divergence: C6-Bromo (para to Quinoline N) vs. C7-Bromo (meta to Quinoline N) in Cross-Coupling

The C6 bromine substituent occupies the position para to the quinoline ring nitrogen, whereas the C7-bromo isomer places bromine meta to nitrogen. This electronic divergence has experimentally demonstrated consequences for cross-coupling reactivity. In the quinoline-5,8-dione system, the 6-bromo and 7-bromo isomers show fundamentally different regiochemical outcomes in nucleophilic amination: the 6-bromo-2-methylquinoline-5,8-dione reacts with amines to afford 7-alkylamino products via an addition-elimination pathway, while the 7-bromo isomer does not yield analogous 6-alkylamino products under identical conditions [1]. This regiochemical divergence is rationalized by the differing electron density at the C6 (para) vs. C7 (meta) positions, as confirmed by computational electron distribution mapping of the quinoline ring system . Furthermore, 6-bromoquinoline-based substrates have been extensively validated in sequential Pd-catalyzed Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions with good substrate generality, establishing the C6 position as a reliable coupling site [2].

Synthetic chemistry Cross-coupling Regioselectivity

The C6 Position as a Validated Derivatization Site in Cytotoxic SAR: Published Medicinal Chemistry Precedent

Wang et al. (2018) specifically targeted the C6 position of the furo[2,3-b]quinoline scaffold for systematic SAR exploration, synthesizing derivatives with benzyl ether, benzoate, and benzenesulfonate substituents at C6. All target compounds were evaluated against four human cancer cell lines (HCT-116, MCF-7, U2OS, A549) by MTT assay, with 2-bromine-6-hydroxy-furo[2,3-b]quinoline (compound 7) serving as the baseline comparator [1]. Five C6-modified derivatives (8a, 8e, 10a, 10b, 10c) exhibited more potent cytotoxicity than compound 7. The most active derivative, 10c (C6-benzenesulfonate), showed IC₅₀ values ranging from 4.32 to 24.96 μM across the four cell lines while demonstrating weak cytotoxicity against normal HL-7702 cells, suggesting a therapeutic window [1]. The SAR conclusion was that benzyl ether and benzenesulfonate introduction at C6 significantly improved cytotoxicity, whereas benzoate failed to enhance potency. This published precedent establishes the C6 position as a productive vector for biological activity optimization, making 6-bromo-2,3-dihydrofuro[2,3-b]quinoline the logical precursor for analogous C6 diversification campaigns [1]. A separate study by Wang Y. et al. (2021) targeting C4-position aniline/phenol modifications on the furo[2,3-b]quinoline core reported IC₅₀ values of 5.60–26.24 μM against MCF-7 and MDA-MB-231 breast cancer cells with selectivity over MCF-10A normal cells [2].

Anticancer Structure-activity relationship Cytotoxicity

Bromo-Furoquinolines as Validated Substrates for Pd-Catalyzed Cross-Coupling: Synthetic Utility Evidence

Nandini et al. (2014) demonstrated that 2-bromofuro[2,3-b]quinolines, obtained via temperature-controlled cyclization of 3-(2,2-dibromovinyl)quinolin-2(1H)-ones at 50 °C, serve as effective substrates for Sonogashira and Heck coupling reactions, enabling the construction of diverse alkynyl- and alkenyl-substituted furoquinoline libraries [1]. The 2-bromo-substituted products were obtained in good yields at 50 °C, while elevating the temperature to 80 °C diverted the reaction toward 2-alkoxyfuro[2,3-b]quinolines via domino cyclization-nucleophilic substitution [1]. This establishes the broader class of bromo-furo[2,3-b]quinolines as competent coupling partners. By extension, 6-bromo-2,3-dihydrofuro[2,3-b]quinoline provides a structurally orthogonal coupling handle at the C6 position (distinct from the C2-furan position), enabling sequential or orthogonal functionalization strategies that are not accessible with the C2-bromo or C7-bromo isomers alone [2]. Additionally, the broader patent literature identifies bromo-substituted quinolines as key intermediates for HCV protease inhibitor design (US Patent 8,633,320), underscoring the industrial relevance of brominated quinoline building blocks in antiviral drug discovery [3].

Synthetic methodology Palladium catalysis Library synthesis

Commercial Supply Chain Differentiation: Batch QC Documentation and Catalog Pricing Transparency

6-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 158725-34-9) is available from Bidepharm at 97% standard purity with batch-level QC documentation including NMR, HPLC, and GC analyses, providing procurement-grade quality assurance suitable for both medicinal chemistry and process chemistry applications . Santa Cruz Biotechnology offers catalog pricing at $240/250 mg and $420/500 mg (sc-291203), establishing transparent reference pricing for budgeting purposes . The 7-bromo positional isomer (CAS 1031929-47-1) is available from Bidepharm at 98% purity, also with batch QC, meaning that both isomers are commercially accessible and purity differences alone (97% vs. 98%) are unlikely to be the decisive procurement factor; rather, the regiochemical identity (C6 vs. C7) should drive selection based on synthetic and SAR requirements . Multiple additional suppliers (Leyan, Haoreagent, American Custom Chemicals Corporation) list the compound, indicating a multi-source supply landscape that mitigates single-supplier procurement risk .

Chemical procurement Quality assurance Supply chain

Optimal Application Scenarios for 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline Based on Quantitative Differentiation Evidence


C6-Position Diversification in Furoquinoline-Based Anticancer Library Synthesis

Procure 6-bromo-2,3-dihydrofuro[2,3-b]quinoline as the key intermediate for constructing C6-functionalized furo[2,3-b]quinoline libraries targeting anticancer SAR, following the validated medicinal chemistry precedent established by Wang et al. (2018), where C6 benzyl ether and benzenesulfonate derivatives demonstrated enhanced cytotoxicity (compound 10c: IC₅₀ 4.32–24.96 μM across HCT-116, MCF-7, U2OS, and A549 cell lines) relative to the 2-bromine-6-hydroxy-furo[2,3-b]quinoline baseline [1]. The C6 bromine enables direct Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to introduce aryl, alkynyl, or amino substituents at the position validated for cytotoxicity optimization, with selectivity over normal HL-7702 cells observed for the lead compound 10c [1].

Orthogonal Functionalization Strategy: Sequential C6 and C2 Derivatization for Complex Furoquinoline Scaffolds

Employ 6-bromo-2,3-dihydrofuro[2,3-b]quinoline in orthogonal synthetic strategies where the C6 bromine (quinoline ring, para to N) and the saturated C2-C3 dihydrofuran moiety provide two chemically distinct handles for sequential functionalization. The C6 bromine can undergo Pd-catalyzed cross-coupling first (Suzuki, Sonogashira), followed by oxidation or functionalization of the dihydrofuran ring, enabling the construction of C2,C6-disubstituted furoquinolines inaccessible from C7-bromo or C2-bromo isomers alone. This strategy leverages the established cross-coupling competence of bromo-furoquinolines documented by Nandini et al. (2014) [2] and the C6-specific coupling precedent in quinoline systems [3].

HCV Antiviral Intermediate: Bromoquinoline Building Block for Protease Inhibitor Design

Utilize 6-bromo-2,3-dihydrofuro[2,3-b]quinoline as a bromo-substituted quinoline intermediate in antiviral drug discovery programs targeting HCV protease, consistent with the broader industrial precedent established in US Patent 8,633,320 (Boehringer Ingelheim), which identifies bromo-substituted quinolines as key intermediates for structure-based design of HCV protease inhibitors [4]. The LogP of 2.93 positions the compound favorably for downstream pharmacokinetic optimization in antiviral programs where moderate lipophilicity is desired for hepatic distribution [5].

Regiochemistry-Controlled Probe Synthesis for Target Engagement Studies

Select 6-bromo-2,3-dihydrofuro[2,3-b]quinoline over the 7-bromo isomer when synthesizing chemical probes for target engagement studies where the C6 attachment vector aligns with the published binding mode of furoquinoline-based ligands. The C6 position's para relationship to the quinoline nitrogen influences the exit vector of substituents introduced via cross-coupling, which can be critical for maintaining or optimizing target binding when the C6-substituted scaffold maps onto known pharmacophore models. This application is supported by the broader observation that 6- vs. 7-bromo quinoline isomers exhibit divergent biological profiles in enzyme inhibition and receptor binding assays [6].

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